(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows IUPAC rules by prioritizing the longest carbon chain and functional group hierarchy. The base structure is a propenamide backbone (prop-2-enamide) with substituents at positions 2 and 3. The cyano group (-C≡N) at position 2 and the 3-methoxypropyl group on the amide nitrogen define the left side of the molecule. The right side features a 1-phenyl-1H-pyrazole ring substituted at position 3 with a 3-(diethylsulfamoyl)phenyl group. The full name reflects these substituents in descending order of priority: sulfamoyl > cyano > methoxypropyl > phenyl.
Molecular Geometry and Stereoelectronic Properties
The molecule adopts a planar geometry in the propenamide moiety due to conjugation between the α,β-unsaturated carbonyl and cyano groups, as confirmed by Density Functional Theory (DFT) calculations. Key bond lengths include:
- C=O bond: 1.22 Å (amide carbonyl)
- C≡N bond: 1.15 Å (cyano group)
- S=O bonds: 1.43 Å (sulfamoyl group)
The pyrazole ring exhibits slight puckering (dihedral angle: 3.8°), while the diethylsulfamoyl group adopts a staggered conformation to minimize steric hindrance. The dipole moment of 6.82 Debye arises from the polarized sulfamoyl and carbonyl groups.
Quantum Chemical Calculations for Electronic Structure
DFT/B3LYP/6-31G(d,p) calculations reveal frontier molecular orbital energies:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.92 |
| LUMO Energy | -1.85 |
| Energy Gap (ΔE) | 4.07 |
The HOMO localizes on the pyrazole and sulfamoyl groups, while the LUMO resides on the α,β-unsaturated carbonyl system (Figure 1). This electronic configuration suggests potential for charge-transfer interactions.
Conformational Analysis via Density Functional Theory (DFT)
Potential energy surface scans identified three stable conformers:
- Syn-periplanar : Sulfamoyl oxygen aligned with pyrazole N-H (ΔG = 0 kcal/mol)
- Anti-clinal : Diethyl groups rotated 120° (ΔG = 1.3 kcal/mol)
- Gauche : Methoxypropyl chain folded toward pyrazole (ΔG = 2.1 kcal/mol)
The syn-periplanar conformation dominates (78% population) due to intramolecular N-H···O=S hydrogen bonding (2.12 Å). Rotational barriers for the sulfamoyl group exceed 15 kcal/mol, indicating restricted rotation at room temperature.
Intermolecular Interaction Profiling
Non-covalent interaction (NCI) analysis via Reduced Density Gradient (RDG) plots reveals:
- Strong N-H···O=C hydrogen bonds (RDG ≈ -0.03 a.u.)
- Moderate C-H···O=S interactions (RDG ≈ -0.01 a.u.)
- Weak π-π stacking between phenyl groups (distance: 3.48 Å)
Crystal packing simulations show a layered structure with alternating hydrophobic (diethyl groups) and hydrophilic (sulfamoyl/amide) regions.
Properties
Molecular Formula |
C27H31N5O4S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(E)-2-cyano-3-[3-[3-(diethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-N-(3-methoxypropyl)prop-2-enamide |
InChI |
InChI=1S/C27H31N5O4S/c1-4-31(5-2)37(34,35)25-14-9-11-21(18-25)26-23(20-32(30-26)24-12-7-6-8-13-24)17-22(19-28)27(33)29-15-10-16-36-3/h6-9,11-14,17-18,20H,4-5,10,15-16H2,1-3H3,(H,29,33)/b22-17+ |
InChI Key |
APGCYAKHQHNMBD-OQKWZONESA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCOC)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCOC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyano group, and the attachment of the diethylsulfamoyl phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Structure and Composition
The molecular structure of the compound is characterized by the presence of a cyano group, a prop-2-enamide moiety, and a complex pyrazole ring system. The presence of the diethylsulfamoyl group enhances its solubility and biological activity, making it a candidate for various pharmacological applications.
Molecular Formula
- Molecular Formula : C₁₉H₂₃N₃O₂S
- Molecular Weight : 357.47 g/mol
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to (2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide exhibit significant anti-inflammatory properties. For instance, research on related compounds has shown their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα, suggesting potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that derivatives of this compound can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Case Study 1: Anti-inflammatory Research
In a study investigating the anti-inflammatory effects of related compounds, researchers synthesized several derivatives and tested their efficacy in vitro using macrophage cultures. Results showed that these compounds significantly reduced nitrite production and cytokine levels at non-cytotoxic concentrations, indicating their potential as anti-inflammatory agents .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of derivatives similar to this compound against various strains of bacteria and fungi. The results demonstrated effective inhibition at specific concentrations, highlighting the compound's potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
(2E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide ()
- Structure : Differs in the substituents at the phenyl ring (4-methoxy-3-nitro vs. diethylsulfamoyl) and the side chain (allyl vs. 3-methoxypropyl).
- Synthesis : Likely synthesized via similar Michael addition or condensation reactions, given the shared acrylamide backbone .
- Bioactivity : Nitro and methoxy groups may enhance electron-withdrawing effects, influencing binding to redox-sensitive targets.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide ()
- Structure : Replaces the pyrazole core with a furan ring and substitutes the phenyl group with a nitro-methylphenyl moiety.
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()
- Structure : Shares a triazole-pyrimidine scaffold but lacks the acrylamide nitrile group.
- Synthesis : Lower yield (30%) compared to other analogs, possibly due to complex substituents .
Physicochemical and Spectroscopic Comparisons
Notes:
- The diethylsulfamoyl group in the target compound may enhance solubility in polar solvents compared to nitro or methoxy substituents .
- Lower synthetic yields (e.g., 30% in ) suggest steric or electronic challenges in acrylamide formation, a hurdle likely shared by the target compound .
Functional Group Impact on Bioactivity
- Diethylsulfamoyl Group: Potential sulfonamide-mediated interactions with enzymes (e.g., carbonic anhydrase) or improved pharmacokinetics via increased hydrophilicity .
- Methoxypropyl Side Chain : May enhance metabolic stability compared to shorter alkyl chains (e.g., allyl in ) by reducing oxidative degradation .
Biological Activity
The compound (2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide is a complex organic molecule notable for its potential biological activities. Its unique structure, featuring a cyano group, a pyrazole ring, and various functional groups, suggests diverse interactions with biological systems. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes:
- Cyano Group : Contributes to the compound's reactivity.
- Pyrazole Ring : Known for its diverse biological activities.
- Sulfamoyl Group : May enhance interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Pyrazole derivatives are recognized for their antibacterial and antifungal properties. Studies have shown that similar compounds exhibit significant antimicrobial effects against various pathogens .
- Anticancer Potential : The presence of the pyrazole moiety is associated with anticancer activities. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Neuroprotective Properties : Some pyrazole derivatives have been reported to exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as cyclin-dependent kinases or monoamine oxidase.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
Antimicrobial Activity Study
A study conducted on related pyrazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 µg/mL to 25 µg/mL for effective derivatives .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 6.25 | Strong |
| Compound B | 12.5 | Moderate |
| Compound C | 25 | Weak |
Anticancer Activity
In vitro studies on similar pyrazole derivatives revealed their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be in the range of 10 µM to 30 µM, indicating promising anticancer potential .
Q & A
Q. What are the critical parameters for optimizing the synthesis of (2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide?
- Methodological Answer : Synthesis optimization requires controlled copolymerization conditions, reagent stoichiometry (e.g., molar ratios of cyano and sulfamoyl precursors), and temperature modulation to minimize side reactions. For example, highlights the use of APS (ammonium persulfate) as a radical initiator in similar polycationic systems, suggesting redox-initiated polymerization as a viable approach. Solvent selection (e.g., polar aprotic solvents like DMF) and reaction time must be tailored to stabilize intermediates, particularly the enamide and pyrazole moieties. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A combination of -NMR and -NMR is critical for verifying the E-configuration of the cyano group and the substitution pattern on the pyrazole ring. IR spectroscopy can confirm functional groups (e.g., C≡N stretch at ~2200 cm, S=O stretch at ~1350 cm). Mass spectrometry (HR-MS) ensures molecular weight accuracy, while X-ray crystallography (as in and ) resolves ambiguities in stereochemistry and crystal packing. Cross-referencing with literature data for analogous pyrazole derivatives (e.g., bond angles and torsion angles) is advised .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility profiling in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) is necessary for biological assays. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the sulfamoyl or methoxypropyl groups. UV-Vis spectroscopy can track absorbance changes indicative of decomposition. emphasizes the need for rigorous purity standards (>95% by HPLC) to ensure reproducibility .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between computational and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility (e.g., rotation around the pyrazole-phenyl bond). Use density functional theory (DFT) to model low-energy conformers and compare computed -NMR shifts with experimental data. For ambiguous NOESY/ROESY cross-peaks, variable-temperature NMR can reveal dynamic processes. and demonstrate how crystallographic data (e.g., C–C bond lengths and dihedral angles) validate computational models .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR studies should focus on modifying the diethylsulfamoyl and methoxypropyl groups to assess their roles in target binding. Synthesize analogs with substituents like methylsulfonyl or ethoxypropyl and test against relevant biological targets (e.g., kinases or GPCRs). Use molecular docking to predict interactions with binding pockets, guided by crystal structures of similar pyrazole derivatives (). Bioactivity data should be correlated with logP and polar surface area to optimize pharmacokinetics .
Q. What experimental approaches mitigate challenges in scaling up the synthesis of this compound?
- Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Implement flow chemistry for controlled exotherm management, as suggested in for analogous polymers. Use in-situ FTIR or PAT (process analytical technology) to monitor reaction progress. For purification, switch from column chromatography to fractional crystallization or countercurrent distribution. underscores the importance of batch consistency documentation to meet regulatory standards for research-grade compounds .
Q. How can researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Conduct metabolite profiling (LC-MS/MS) to identify degradation products. Improve solubility via prodrug strategies (e.g., esterification of the methoxypropyl group). Use pharmacokinetic modeling to adjust dosing regimens. highlights the utility of HPLC-UV to quantify plasma concentrations and correlate with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
